N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine
Description
N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxylamine group attached to a propylidene chain, which is further connected to a phenyl ring substituted with a 2,2-difluoroethoxy group. The presence of fluorine atoms in the structure enhances its reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-2-10(14-15)8-3-5-9(6-4-8)16-7-11(12)13/h3-6,11,15H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAUFEIVDNSZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine typically involves the reaction of 4-(2,2-difluoroethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine
- N-(1-{4-[2-(2,2,2-trifluoroethoxy)ethoxy]phenyl}propylidene)hydroxylamine
- (Z)-N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]propylidene}hydroxylamine
Uniqueness
N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical and physical properties. This substitution enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
